molecular formula C20H19F2NO3S B2618506 2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one CAS No. 1706092-07-0

2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one

Cat. No.: B2618506
CAS No.: 1706092-07-0
M. Wt: 391.43
InChI Key: OWKUWLZOICZEJX-UHFFFAOYSA-N
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Description

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one (CAS RN: 1706092-07-0) is a structurally complex molecule featuring a benzodioxole ring system fused to a thiazepane scaffold substituted with a 2,5-difluorophenyl group. The 2,5-difluorophenyl substituent likely enhances lipophilicity and metabolic stability, making this compound of interest in medicinal chemistry and drug discovery .

Structural characterization of such compounds often employs X-ray crystallography, with refinement programs like SHELXL being widely utilized for accurate determination of bond lengths, angles, and stereochemistry .

Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19F2NO3S/c21-14-2-3-16(22)15(11-14)19-5-6-23(7-8-27-19)20(24)10-13-1-4-17-18(9-13)26-12-25-17/h1-4,9,11,19H,5-8,10,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWKUWLZOICZEJX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCSC1C2=C(C=CC(=C2)F)F)C(=O)CC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19F2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxole and thiazepane intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include halogenated solvents, strong bases, and catalysts such as palladium or copper complexes.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles, and catalysts like iron or aluminum chloride.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

In biological research, the compound may be studied for its potential pharmacological properties. It could serve as a lead compound in the development of new drugs targeting specific enzymes or receptors.

Medicine

In medicine, derivatives of this compound might be investigated for their therapeutic potential in treating diseases such as cancer, neurological disorders, or infectious diseases.

Industry

In the industrial sector, the compound could be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes, receptors, or ion channels, modulating their activity through binding or inhibition.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key structural and functional differences between the target compound and related molecules:

Compound Name Core Structure Substituents Key Properties
2-(2H-1,3-Benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one (Target) Benzodioxole + Thiazepane 2,5-Difluorophenyl on thiazepane High lipophilicity (fluorine substitution), conformational flexibility, potential CNS activity
2-(4-(2,4-Difluorophenyl)-5-(4-(Phenylsulfonyl)phenyl)-4H-1,2,4-Triazol-3-ylthio)-1-Phenylethanone Triazole + Sulfonylphenyl 2,4-Difluorophenyl, phenylsulfonyl, phenylethanone Enhanced electron-withdrawing effects (sulfonyl group), possible protease inhibition
1-(2H-1,3-Benzodioxol-5-yl)Ethan-1-One (CAS 3162-29-6) Benzodioxole + Acetophenone No heterocyclic or fluorine substituents Simpler structure, lower molecular weight, limited pharmacokinetic stability
7-(2,5-Difluorophenyl)-1,4-Thiazepane (Hypothetical analog) Thiazepane 2,5-Difluorophenyl (no benzodioxole or ketone) Reduced aromatic interactions, potential as a building block for larger scaffolds

Key Findings:

Electronic and Steric Effects: The target compound’s 2,5-difluorophenyl group enhances its lipophilicity compared to non-fluorinated analogs like 1-(2H-1,3-benzodioxol-5-yl)ethan-1-one, which lacks fluorine atoms .

Conformational Flexibility :

  • The seven-membered thiazepane ring in the target compound allows greater conformational adaptability than rigid triazole or benzene rings in related structures, which may influence receptor binding kinetics .

Structural Analysis and Refinement Techniques

The structural elucidation of such compounds relies heavily on X-ray crystallography. Programs like SHELXL () are critical for refining crystallographic data, particularly for molecules with flexible thiazepane rings or fluorine substituents, which introduce challenges in modeling due to anisotropic displacement parameters .

Biological Activity

The compound 2-(2H-1,3-benzodioxol-5-yl)-1-[7-(2,5-difluorophenyl)-1,4-thiazepan-4-yl]ethan-1-one is a synthetic organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to explore its biological activity, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C19H18F2N2O3SC_{19}H_{18}F_{2}N_{2}O_{3}S, with a molecular weight of approximately 392.42 g/mol. The structural components include a benzodioxole moiety and a thiazepan ring, which contribute to its pharmacological properties.

Research indicates that compounds containing benzodioxole and thiazepan structures often exhibit various biological activities, including:

  • Antimicrobial Activity : Compounds with similar structures have shown effectiveness against a range of bacteria and fungi. For instance, derivatives of benzodioxole have demonstrated antibacterial properties against Bacillus subtilis and Escherichia coli .
  • Anticancer Properties : Benzodioxole derivatives are noted for their cytotoxic effects on various cancer cell lines, including breast (MCF-7), lung (A549), and liver (HepG2) cancer cells .
  • Neuroprotective Effects : Some studies suggest that benzodioxole-containing compounds may exert neuroprotective effects through antioxidant mechanisms .

Antimicrobial Activity

A recent study evaluated the antimicrobial efficacy of various benzodioxole derivatives. The minimal inhibitory concentrations (MICs) for selected derivatives are summarized in Table 1.

CompoundTarget OrganismMIC (µg/mL)
Compound 1Bacillus subtilis50
Compound 2Escherichia coli100
Compound 3Pichia pastoris25

Anticancer Activity

The anticancer potential was assessed through cell viability assays using the WST-1 reagent. The results are presented in Table 2.

Cell LineCompound Concentration (µM)Viability (%)
MCF-71070
A5491065
HepG21060

Case Studies

  • Antimicrobial Efficacy : A study conducted by Ertan-Bolelli et al. demonstrated that specific benzodioxole derivatives exhibited significant antibacterial activity against Gram-positive and Gram-negative bacteria. The study highlighted the structure-activity relationship, indicating that electron-donating substituents enhance antimicrobial activity .
  • Cancer Cell Cytotoxicity : Research by Kakkar et al. evaluated the cytotoxic effects of thiazepan derivatives on various cancer cell lines. The findings suggested that the presence of difluorophenyl groups in the structure significantly improved the anticancer activity compared to other substituents .

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